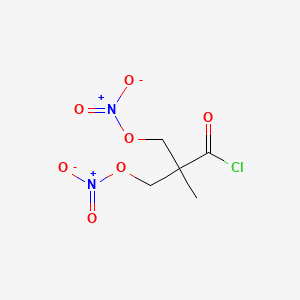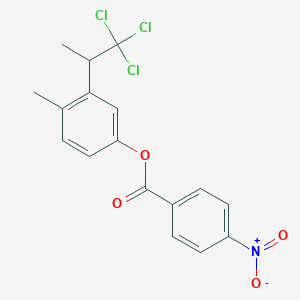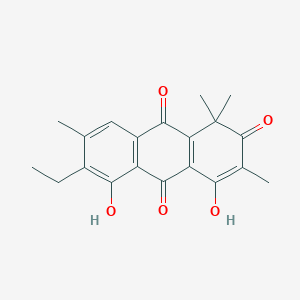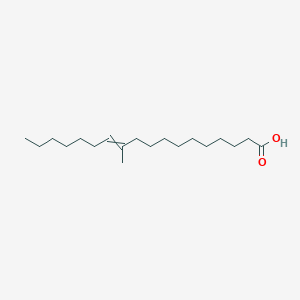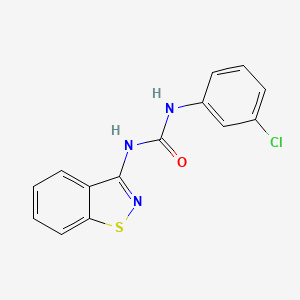
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a benzothiazole ring and a chlorophenyl group, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 1,2-benzothiazole with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and chlorophenyl group could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(1,2-Benzothiazol-3-yl)-3-phenylurea: Lacks the chlorine atom on the phenyl ring.
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Chlorine atom is positioned differently on the phenyl ring.
1-(1,2-Benzothiazol-3-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the presence of both the benzothiazole ring and the 3-chlorophenyl group. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
104121-49-5 |
|---|---|
Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-3-5-10(8-9)16-14(19)17-13-11-6-1-2-7-12(11)20-18-13/h1-8H,(H2,16,17,18,19) |
InChI Key |
JLWSMUNZNSRFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)

![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
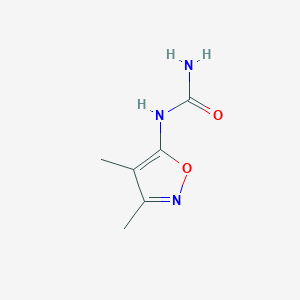
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
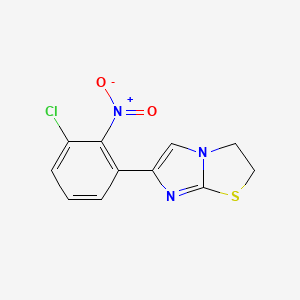
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
